Comparison of Fluorinated vs. Non-Fluorinated Thiols in Biological Activity
Fluorination of thiol-containing compounds is a well-established strategy to enhance biological activity. In a study of dual ACE/NEP inhibitors, a partially fluorinated thiol derivative (NESS002ie) demonstrated significantly improved analgesic activity and bioavailability compared to the non-fluorinated reference compounds thiorphan and C20 [1]. While this is a class-level inference and not a direct comparison with 1-(2-fluoro-6-methoxyphenyl)ethane-1-thiol, it quantifies the performance advantage conferred by fluorine substitution in a thiol pharmacophore. The new fluorinated inhibitor showed higher analgesic activity and bioavailability compared to thiorphan and C20 when administered by both intravenous and intrathecal injections [1].
| Evidence Dimension | In vivo analgesic activity (formalin test in mice) |
|---|---|
| Target Compound Data | Higher analgesic activity and bioavailability (exact fold-change not specified) |
| Comparator Or Baseline | Thiorphan and C20 (non-fluorinated thiol inhibitors) |
| Quantified Difference | Significantly higher activity, both in vitro (nanomolar IC50) and in vivo [1] |
| Conditions | Intravenous and intrathecal injection in a mouse model of persistent pain |
Why This Matters
This evidence demonstrates that incorporating fluorine into a thiol scaffold can be a key driver for achieving superior biological outcomes, making this compound a potentially more valuable starting point for lead optimization.
- [1] Tambaro, S., Reali, R., Volonterio, A., Zanda, M., Olimpieri, F., Pinna, G. A., & Lazzari, P. (2013). NESS002ie: A new fluorinated thiol endopeptidase inhibitor with antinociceptive activity in an animal model of persistent pain. Pharmacology, Biochemistry & Behavior, 110, 137-144. Retrieved from https://abdn.elsevierpure.com/en/publications/ness002ie-a-new-fluorinated-thiol-endopeptidase-inhibitor-with-an View Source
